molecular formula C28H30ClNO2 B11185414 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(4-ethylphenoxy)ethanone

1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(4-ethylphenoxy)ethanone

Cat. No.: B11185414
M. Wt: 448.0 g/mol
InChI Key: FOFXZXXFJVYFJG-UHFFFAOYSA-N
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Description

1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(4-ethylphenoxy)ethanone is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a chlorophenyl group, a trimethyl group, and an ethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(4-ethylphenoxy)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution Reactions: The chlorophenyl and trimethyl groups are introduced through electrophilic aromatic substitution reactions. Chlorobenzene and trimethylbenzene can be used as starting materials, with aluminum chloride as a catalyst.

    Ether Formation: The ethylphenoxy group is introduced through a nucleophilic substitution reaction, where 4-ethylphenol reacts with an appropriate alkylating agent in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(4-ethylphenoxy)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Aluminum chloride as a catalyst for electrophilic substitution; sodium hydride for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(4-ethylphenoxy)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Materials Science: The compound’s unique structural features make it useful in the design of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(4-ethylphenoxy)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as 2-methylquinoline and 4-chloroquinoline share structural similarities with 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(4-ethylphenoxy)ethanone.

    Phenoxyethanone Derivatives: Compounds like 4-phenoxyacetophenone and 4-ethylphenoxyacetone have similar functional groups.

Uniqueness

This compound is unique due to its combination of a quinoline ring with chlorophenyl, trimethyl, and ethylphenoxy substituents. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H30ClNO2

Molecular Weight

448.0 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-2-(4-ethylphenoxy)ethanone

InChI

InChI=1S/C28H30ClNO2/c1-5-20-10-16-23(17-11-20)32-18-26(31)30-25-9-7-6-8-24(25)28(4,19-27(30,2)3)21-12-14-22(29)15-13-21/h6-17H,5,18-19H2,1-4H3

InChI Key

FOFXZXXFJVYFJG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N2C3=CC=CC=C3C(CC2(C)C)(C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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